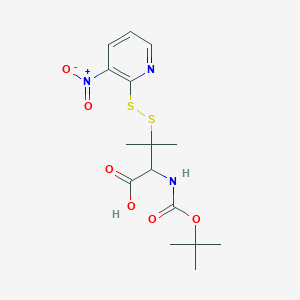
Boc-Pen(NPys)-OH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Boc-Pen(NPys)-OH: is a compound used in peptide synthesis, particularly in the context of native chemical ligation. It is a derivative of penicillamine, which is an amino acid containing a thiol group. The compound is often used as a building block in the synthesis of peptides and proteins due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Boc-Pen(NPys)-OH typically involves the protection of the amino group of penicillamine with a Boc (tert-butoxycarbonyl) groupThe reaction conditions often involve the use of organic solvents such as dichloromethane and reagents like triethylamine to facilitate the reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography.
化学反应分析
Types of Reactions: Boc-Pen(NPys)-OH undergoes several types of chemical reactions, including:
Substitution Reactions: The NPys group can be substituted by other nucleophiles, facilitating the formation of new bonds.
Oxidation and Reduction Reactions: The thiol group in penicillamine can undergo oxidation to form disulfides or reduction to regenerate the thiol group.
Ligation Reactions: It is commonly used in native chemical ligation, where it reacts with thioesters to form peptide bonds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like thiols or amines are used under mild conditions.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like dithiothreitol (DTT) are used.
Ligation Reactions: Thioesters and catalysts like 4-mercaptophenylacetic acid (MPAA) are used under aqueous conditions.
Major Products:
Substitution Reactions: New peptide or protein derivatives.
Oxidation and Reduction Reactions: Disulfides or reduced thiol-containing compounds.
Ligation Reactions: Extended peptide chains or cyclic peptides.
科学研究应用
Chemistry: Boc-Pen(NPys)-OH is used in the synthesis of complex peptides and proteins, enabling the study of protein structure and function. It is particularly useful in the synthesis of peptides with sterically demanding side chains .
Biology: In biological research, it is used to create modified peptides that can be used to study enzyme-substrate interactions, protein-protein interactions, and other biochemical processes.
Medicine: The compound is used in the development of peptide-based therapeutics. It allows for the synthesis of peptides that can be used as drugs or drug delivery systems.
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and in the development of new synthetic methodologies for drug synthesis .
作用机制
Boc-Pen(NPys)-OH exerts its effects primarily through its thiol group, which can participate in various chemical reactions. The NPys group acts as a leaving group, facilitating nucleophilic substitution reactions. In native chemical ligation, the thiol group reacts with thioesters to form peptide bonds, enabling the synthesis of longer peptide chains .
相似化合物的比较
Boc-Cys(Trt)-OH: Another thiol-containing amino acid derivative used in peptide synthesis.
Boc-Pen(Trt)-OH: A similar compound with a different protecting group on the thiol.
Fmoc-Pen(NPys)-OH: A derivative with a different protecting group on the amino group.
Uniqueness: Boc-Pen(NPys)-OH is unique due to its combination of the Boc protecting group on the amino group and the NPys group on the thiol. This combination provides stability and reactivity, making it particularly useful in native chemical ligation and other peptide synthesis applications .
生物活性
Boc-Pen(NPys)-OH, a derivative of phenylalanine, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a Boc (tert-butyloxycarbonyl) protecting group and a NPys (N-pyridinesulfonyl) moiety. The following sections detail its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C₁₈H₂₇NO₅S
- Molecular Weight : 369.476 g/mol
- Density : 1.168 g/cm³
- Melting Point : 108-115 °C
- Boiling Point : 523.2 °C at 760 mmHg
This compound is primarily studied for its role as a bioactive compound that can influence various physiological processes. The NPys group is known to interact with biological targets, potentially modulating enzyme activity or receptor interactions.
Key Mechanisms
- Enzyme Inhibition : Research indicates that this compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound has been shown to interact with G protein-coupled receptors (GPCRs), which are critical in signal transduction processes.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
In Vitro Studies
A variety of in vitro studies have been conducted to assess the biological activity of this compound:
- Cell Viability Assays : These assays demonstrated that this compound can enhance cell viability under stress conditions, indicating potential protective effects against cellular damage.
- Apoptosis Induction : Some studies reported that the compound can induce apoptosis in cancer cell lines, suggesting its potential as an anti-cancer agent.
Case Studies
- Cancer Research : A study focusing on the effects of this compound on breast cancer cell lines showed a significant reduction in cell proliferation rates, indicating its potential use as an adjunct therapy in cancer treatment.
- Neuroprotective Effects : Another case study highlighted the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress, suggesting its application in neurodegenerative diseases.
属性
CAS 编号 |
250375-03-2 |
|---|---|
分子式 |
C15H21N3O6S2 |
分子量 |
403.5 g/mol |
IUPAC 名称 |
(2R)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(3-nitropyridin-2-yl)disulfanyl]butanoic acid |
InChI |
InChI=1S/C15H21N3O6S2/c1-14(2,3)24-13(21)17-10(12(19)20)15(4,5)26-25-11-9(18(22)23)7-6-8-16-11/h6-8,10H,1-5H3,(H,17,21)(H,19,20)/t10-/m1/s1 |
InChI 键 |
KBMFCGVAENSRSY-SNVBAGLBSA-N |
SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SSC1=C(C=CC=N1)[N+](=O)[O-] |
手性 SMILES |
CC(C)(C)OC(=O)N[C@H](C(=O)O)C(C)(C)SSC1=C(C=CC=N1)[N+](=O)[O-] |
规范 SMILES |
CC(C)(C)OC(=O)NC(C(=O)O)C(C)(C)SSC1=C(C=CC=N1)[N+](=O)[O-] |
同义词 |
Boc-beta; beta-dimethyl-Cys(NPys)-OH |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















